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molecular formula C10H13NO4S B8337307 3-(N,N-Dimethylsulfamoyl)-4-methoxybenzaldehyde

3-(N,N-Dimethylsulfamoyl)-4-methoxybenzaldehyde

Cat. No. B8337307
M. Wt: 243.28 g/mol
InChI Key: HHTGPCGQIQHGSX-UHFFFAOYSA-N
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Patent
US07098343B2

Procedure details

To a solution of OBS02049 (5.5 g, 21.21 mmol) in anhydrous THF (50 mL) was added sodium borohydride (0.88 g, 23.33 mmol). The mixture was stirred at room temperature for 4 h, quenched with water (CARE!!) and filtered through a Celite pad. The filtrate was concentrated in vacuo and re-dissolved in DCM (200 mL). The organic layer was washed with brine (2×200 mL), dried (Na2SO4) and filtered. Concentration in vacuo of the combined filtrates gave OBS02053 as a golden-yellow oil (3.26 g, 59%). TLC [SiO2, EtOAc-n-hexane (1:1)] Rf=0.36; 1H-NMR (270 MHz, CDCl3)=1.73 (1H, bs, OH), 2.97 (6H, s), 3.88 (3H, s), 4.62 (2H, s), 6.95 (1H, d, J=8.4), 7.23 (1H, dd, J=2.2, 8.4), 7.36 (1H, d, J=2.2). 3-(N,N-Dimethylsulfamoyl)-4-methoxybenzyl chloride (OBS02058)
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:9]=[O:10])(=[O:5])=[O:4].[BH4-].[Na+]>C1COCC1>[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:9][OH:10])(=[O:4])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CN(S(=O)(=O)C=1C=C(C=O)C=CC1OC)C
Name
Quantity
0.88 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (CARE!!)
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in DCM (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo of the combined filtrates

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(S(=O)(=O)C=1C=C(CO)C=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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